Ethyl 2-(N-methylmethylsulfonamido)acetate
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Overview
Description
Ethyl 2-(N-methylmethylsulfonamido)acetate: is an organic compound with the molecular formula C6H13NO4S. It is a derivative of glycine, where the amino group is substituted with a methylsulfonyl group and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(N-methylmethylsulfonamido)acetate typically involves the reaction of glycine ethyl ester with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine ethyl ester attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(N-methylmethylsulfonamido)acetate can undergo oxidation reactions, where the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(N-methylmethylsulfonamido)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(N-methylmethylsulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis to release the active sulfonamide moiety, which can then interact with biological targets.
Comparison with Similar Compounds
- Ethyl 2-(N-methylmethanesulfonamido)acetate
- N-Methyl-N-(methylsulfonyl)glycine Ethyl Ester
- Ethyl N-methyl-N-(methylsulfonyl)glycinate
Comparison: Ethyl 2-(N-methylmethylsulfonamido)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles and a broader range of applications in medicinal chemistry and organic synthesis.
Biological Activity
Ethyl 2-(N-methylmethylsulfonamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
This compound features an ethyl ester functional group attached to a methylsulfonamide moiety. The general synthetic route involves the reaction of ethyl acetate with N-methylmethylsulfonamide, typically under acidic or basic conditions to facilitate the formation of the desired product. The purity and yield of the compound can be optimized through various purification techniques such as recrystallization or chromatography.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Studies have indicated that compounds with sulfonamide groups often exhibit antimicrobial properties. This compound has shown promising results against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies have demonstrated that this compound may inhibit the proliferation of cancer cells. For instance, it has been evaluated in vitro against various cancer cell lines, showing IC50 values that indicate significant cytotoxic activity.
- Enzyme Inhibition : The compound's structure suggests that it may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, it has been noted to interact with enzymes related to cancer metabolism and inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cell Lines :
- Mechanism of Action :
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
MDA-MB-231 | 20 |
HCT-116 | 25 |
Properties
IUPAC Name |
ethyl 2-[methyl(methylsulfonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-4-11-6(8)5-7(2)12(3,9)10/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBBRFBCPCHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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